molecular formula C11H10ClN3O2 B14902854 5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide

5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide

Cat. No.: B14902854
M. Wt: 251.67 g/mol
InChI Key: ZEHIWRRLDZOTPX-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a chlorine atom, a hydroxyl group, and an N-(1-methyl-1H-pyrazol-3-yl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 1-methyl-1H-pyrazole.

    Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 1-methyl-1H-pyrazole to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like NaOH (sodium hydroxide).

Major Products

    Oxidation: Formation of 5-chloro-2-oxo-N-(1-methyl-1H-pyrazol-3-yl)benzamide.

    Reduction: Formation of 5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: It is investigated for its potential use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.

    Pathways Involved: The compound may influence various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-hydroxy-N-(1H-pyrazol-3-yl)benzamide: Lacks the methyl group on the pyrazole ring.

    5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide: The pyrazole ring is substituted at a different position.

    5-chloro-2-hydroxy-N-(1-ethyl-1H-pyrazol-3-yl)benzamide: Contains an ethyl group instead of a methyl group on the pyrazole ring.

Uniqueness

5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the pyrazole ring can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(1-methylpyrazol-3-yl)benzamide

InChI

InChI=1S/C11H10ClN3O2/c1-15-5-4-10(14-15)13-11(17)8-6-7(12)2-3-9(8)16/h2-6,16H,1H3,(H,13,14,17)

InChI Key

ZEHIWRRLDZOTPX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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